molecular formula C19H17BrN2O B11116985 2-(4-bromophenyl)-N-propylquinoline-4-carboxamide

2-(4-bromophenyl)-N-propylquinoline-4-carboxamide

Cat. No.: B11116985
M. Wt: 369.3 g/mol
InChI Key: ONHCNTBLOLJBLZ-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-propylquinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a bromophenyl group attached to the quinoline ring, along with a propyl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-propylquinoline-4-carboxamide typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

  • Step 1: Synthesis of 4-bromophenylboronic acid

    • React 4-bromophenyl bromide with a boronic acid derivative in the presence of a base such as potassium carbonate.
    • Reaction conditions: Typically carried out in an organic solvent like toluene at elevated temperatures.
  • Step 2: Suzuki-Miyaura Coupling

    • Couple the synthesized 4-bromophenylboronic acid with 2-chloroquinoline-4-carboxamide in the presence of a palladium catalyst.
    • Reaction conditions: The reaction is usually performed in a mixture of water and an organic solvent like ethanol, with a base such as sodium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-propylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to reduce the carboxamide group to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-(4-bromophenyl)-N-propylquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-propylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenyl)-N-propylquinoline-4-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for further chemical modifications.

Properties

Molecular Formula

C19H17BrN2O

Molecular Weight

369.3 g/mol

IUPAC Name

2-(4-bromophenyl)-N-propylquinoline-4-carboxamide

InChI

InChI=1S/C19H17BrN2O/c1-2-11-21-19(23)16-12-18(13-7-9-14(20)10-8-13)22-17-6-4-3-5-15(16)17/h3-10,12H,2,11H2,1H3,(H,21,23)

InChI Key

ONHCNTBLOLJBLZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br

Origin of Product

United States

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